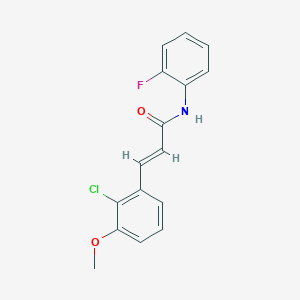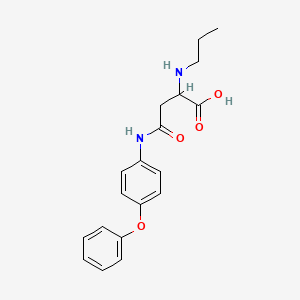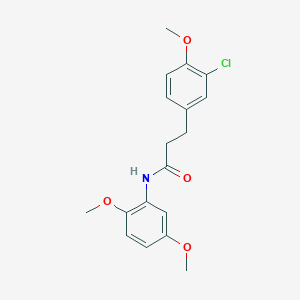
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a 2-chloro-3-methoxyphenyl ring and an N-(2-fluorophenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-fluorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)-2-propenamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and fluoro groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
853350-04-6 |
|---|---|
Formule moléculaire |
C16H13ClFNO2 |
Poids moléculaire |
305.73 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-14-8-4-5-11(16(14)17)9-10-15(20)19-13-7-3-2-6-12(13)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Clé InChI |
ZERNQWADULSZNP-MDZDMXLPSA-N |
SMILES isomérique |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=CC=C2F |
SMILES canonique |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)



![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)

![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)




